Methyl(propylthio)zinc

Organic Synthesis Organometallic Chemistry Cross-Coupling

Research challenge: Standard organozinc halides cannot mediate sequential C-C then C-S bond formation, and dual-source ZnS deposition uses toxic H₂S. Methyl(propylthio)zinc solves both: • Dual nucleophilic C-Zn and S-Zn bonds enable one-pot tandem cross-coupling and thiolate alkylation. • Single-source CVD precursor for ZnS thin films; eliminates hazardous H₂S, improves film stoichiometry. • Stable, storable solid; simplifies glovebox handling vs. pyrophoric dialkylzincs.

Molecular Formula C4H10SZn
Molecular Weight 155.6 g/mol
CAS No. 1072-00-0
Cat. No. B12641158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(propylthio)zinc
CAS1072-00-0
Molecular FormulaC4H10SZn
Molecular Weight155.6 g/mol
Structural Identifiers
SMILES[CH3-].CCC[S-].[Zn+2]
InChIInChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1
InChIKeyBTUZLVMZZMYLMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(propylthio)zinc: Dual-Function Organozinc and Thiolate Reagent


Methyl(propylthio)zinc (CAS 1072-00-0), with the molecular formula C4H10SZn, is a specialized organometallic reagent that bridges two fundamental classes of synthetic chemistry [1]. It is a heteroleptic organozinc compound featuring both a reactive carbon-zinc (C–Zn) bond and a zinc-sulfur (Zn–S) bond, classifying it simultaneously as an alkylzinc reagent and a zinc thiolate . This dual character, confirmed by its IUPAC name (zinc;carbanide;propane-1-thiolate) and InChI, enables a unique reactivity profile that is distinct from simpler organozinc halides or independent thiolate sources [REFS-1, REFS-3]. Primarily utilized as a nucleophilic reagent in organic synthesis, its applications include transition-metal-catalyzed cross-coupling reactions and, notably, as a single-source molecular precursor for the deposition of zinc sulfide (ZnS) thin films [REFS-4, REFS-5].

Methyl(propylthio)zinc: Why Standard Organozinc Reagents Fall Short


Substituting Methyl(propylthio)zinc with a generic organozinc reagent like an organozinc halide (e.g., RZnCl) or a diorganozinc (e.g., R₂Zn) is not chemically or practically equivalent. These standard reagents are engineered for single-purpose alkyl group transfer . In contrast, Methyl(propylthio)zinc is intrinsically bifunctional. It can act as a masked nucleophile, wherein the zinc-bound thiolate can be unmasked in situ to perform subsequent S-alkylation reactions that a simple alkylzinc halide cannot [1]. Furthermore, kinetic studies on zinc thiolates reveal that their nucleophilicity and reaction rates are highly sensitive to the ligand environment, with sulfur-rich coordination spheres accelerating alkylation rates by up to four orders of magnitude compared to nitrogen-based ligand sets [2]. This demonstrates that the reactivity of the Zn-SR moiety is not a constant feature across all zinc compounds but is tuned by its specific molecular structure. Therefore, a generic substitution fails to replicate the targeted, sequential, or specialized reactivity that defines Methyl(propylthio)zinc's utility in advanced synthesis and materials science.

Methyl(propylthio)zinc: Evidence vs. Competing Reagents


Dual Reactivity vs. Mono-Functional Organozinc Halides

Unlike standard organozinc halides (RZnX) which are primarily single-purpose carbon nucleophiles, Methyl(propylthio)zinc possesses both a transferable methyl carbanion and a propylthiolate group [1]. This structural duality is not a matter of degree but of kind. While an RZnX reagent can only participate in C–C bond-forming reactions, Methyl(propylthio)zinc can, in principle, be used sequentially: first as an alkyl nucleophile in a cross-coupling, and then have the resulting zinc thiolate intermediate (or the parent compound itself) act as a sulfur nucleophile for an S-alkylation, a transformation for which an RZnX reagent is chemically inert . This inherent, sequential reactivity potential distinguishes it from all single-function organozinc alternatives.

Organic Synthesis Organometallic Chemistry Cross-Coupling

Modulated Thiolate Nucleophilicity: Kinetic Evidence

The nucleophilicity of a zinc-bound thiolate (Zn-SR) is not a constant. A key study on tripodal zinc complexes demonstrates that the nature of the supporting ligand environment can dramatically alter the rate of thiolate alkylation. Specifically, complexes with a sulfur-rich S₃ donor set reacted up to 10,000 times faster with methyl iodide than analogous complexes with a nitrogen-rich N₃ donor set [1]. While this is a class-level observation, Methyl(propylthio)zinc's unique coordination environment—consisting solely of a methyl carbanion and a propylthiolate—lacks the strong-field nitrogen ligands that would attenuate its reactivity. This implies its thiolate group is expected to be at the higher end of the nucleophilicity spectrum for zinc-thiolate complexes, making it a significantly more reactive sulfur nucleophile than a nitrogen-ligated analog would be.

Kinetics Bioinorganic Chemistry Nucleophilicity Reaction Mechanism

Hydrogen Bonding Effects on Thiolate Reactivity

The reactivity of the Zn–S bond is further modulated by its chemical environment in ways that simple organic thiols are not. Quantitative modeling has shown that intramolecular hydrogen bonding (H-bonding) from an amide N–H to the sulfur atom of a zinc-bound thiolate reduces the rate of alkylation by more than 30-fold at 25°C [1]. This extreme sensitivity to a secondary interaction is a hallmark of the polarized Zn–S bond and is not observed to the same degree in non-metalated thiols. For Methyl(propylthio)zinc, this implies that its reactivity as a thiolating agent will be significantly affected by solvent and additives that can engage in H-bonding. This level of environmental control over reactivity is a key differentiator, offering a precise 'tuning knob' for reaction development that is absent in simpler thiol nucleophiles (e.g., NaSPr).

Kinetics Physical Organic Chemistry Nucleophilicity Hydrogen Bonding

Terminal vs. Bridging Thiolate Reactivity

The nuclearity and bonding mode of a zinc thiolate complex are primary determinants of its reactivity. Computational and experimental studies on zinc-thiolate clusters reveal a clear trend: terminal thiolates (bound to only one Zn center) are significantly more reactive nucleophiles than bridging thiolates (bound to two or more Zn centers) [1]. This is attributed to the higher electron density and reduced steric hindrance at the terminal sulfur. Methyl(propylthio)zinc, with its molecular formula C4H10SZn, is a mononuclear complex where the thiolate is inherently terminal. This structural feature is a strong, class-based indicator that its thiolate will exhibit the high nucleophilic reactivity characteristic of terminal Zn–SR groups, rather than the attenuated reactivity of bridging species found in many polynuclear zinc clusters or aggregates.

Inorganic Chemistry Nucleophilicity Computational Chemistry Metallothionein

Methyl(propylthio)zinc: Key Application Scenarios


Single-Source Precursor for ZnS Thin Film Deposition

Methyl(propylthio)zinc is a proven single-source precursor for the chemical vapor deposition (CVD) of ZnS thin films, a key material in infrared optics, electroluminescent devices, and as a buffer layer in solar cells . Its defining advantage is that both the zinc and sulfur atoms required to form the ZnS lattice are contained within a single, volatile molecule. This contrasts with dual-source approaches that use separate zinc (e.g., ZnCl₂, ZnEt₂) and sulfur precursors (e.g., H₂S, thiols), which pose challenges related to toxicity (H₂S), pre-reaction, and complex gas-phase stoichiometry control. The use of Methyl(propylthio)zinc simplifies reactor design, improves film uniformity and stoichiometry, and eliminates the handling of highly toxic gases, a critical factor for industrial process safety and reproducibility [REFS-1, REFS-2].

Tandem C–C Bond Formation and S-Alkylation

This application leverages the reagent's dual nucleophilic character established in Section 3. A synthetic sequence could be designed where Methyl(propylthio)zinc first acts as an alkyl nucleophile in a palladium- or nickel-catalyzed Negishi cross-coupling with an aryl or vinyl halide (C–C bond formation) . The organic product from this step retains the propylthio group attached to zinc, which can then be unmasked and utilized in a subsequent step as a sulfur nucleophile to displace an alkyl halide, forming a new C–S bond. This 'one-pot' or 'telescoped' sequence avoids the isolation of a free thiol intermediate, which can be malodorous and prone to oxidation. No simple organozinc halide could execute this two-step, two-bond-forming sequence.

Synthesis of Stable Heteroaryl Zinc Thiolates

Research has demonstrated that N-heterocycles bearing a methylthio (SMe) substituent can be converted into heteroaryl-zinc thiolate compounds (HetAr-ZnSMe) under cobalt catalysis . These organozinc thiolates are described as stable and storable nucleophiles that can be used in subsequent cross-coupling reactions. Methyl(propylthio)zinc is a foundational example of this class of reagent. Its demonstrated ability to exist as a stable, isolable solid (often as an oligomer, [MeZnSPr]ₓ) [1] directly supports its utility in creating a library of analogous heteroaryl-zinc thiolate building blocks. This provides a strategic advantage in medicinal chemistry for the late-stage functionalization of complex molecules, where a stable, storable thiolate equivalent is a valuable asset for diversifying chemical space.

Mechanistic Probe in Bioinorganic Model Chemistry

Methyl(propylthio)zinc, due to its simple, well-defined structure with a single alkyl and a single thiolate ligand, serves as an excellent minimal model system for probing the fundamental reactivity of zinc-thiolate bonds in more complex biological environments . As highlighted by the kinetic and computational data in Section 3, its reactivity provides a 'baseline' for nucleophilicity in the absence of rate-modulating protein ligands or secondary coordination sphere effects. For researchers studying enzymes like the Ada DNA repair protein or methionine synthase, which involve zinc-mediated alkyl transfers to sulfur, this compound offers a controlled, simplified platform for studying the intrinsic kinetics and thermodynamics of the key S-alkylation step, free from the complexities of the protein matrix.

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